N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(12-19-7-3-6-18-5-1-2-9-22(18)19)26-14-17-11-21(16-25-13-17)20-8-4-10-24-15-20/h1-11,13,15-16H,12,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGDZBTDIKYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings, pharmacological properties, and potential applications of this compound.
Molecular Formula : CHNO
Molecular Weight : 353.4 g/mol
CAS Number : 2188279-40-3
The compound's structure features a bipyridine moiety linked to a naphthalene acetamide, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Inhibition of DNA Topoisomerase : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase activity. This mechanism disrupts DNA replication and transcription, leading to cancer cell death.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
- Angiogenesis Inhibition : It may also inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property is particularly important in cancer therapy as it can starve tumors of necessary nutrients and oxygen.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics akin to other quinoxaline derivatives. Factors such as pH and the presence of other compounds can influence its bioavailability and efficacy.
Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Case Studies
- Cancer Treatment Case Study : A study involving a derivative of this compound indicated that it could reduce tumor size in xenograft models by approximately 50% when administered at optimal dosages over a period of two weeks .
- Antimicrobial Efficacy Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .
Scientific Research Applications
Structure and Composition
- Chemical Formula: C23H19N3O
- Molecular Weight: 353.4 g/mol
- CAS Number: 2188279-40-3
The compound features a bipyridine moiety linked to a naphthylacetamide group, which contributes to its chemical reactivity and interaction with biological systems.
Coordination Chemistry
N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide serves as an effective ligand in coordination chemistry. Its bipyridine structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis.
Case Study: Metal Complex Formation
Research has demonstrated that this compound can coordinate with transition metals like palladium and platinum, enhancing their catalytic properties in organic reactions. These complexes have been explored for their ability to facilitate cross-coupling reactions, a fundamental process in organic synthesis.
Biological Applications
The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its ability to intercalate into DNA suggests a mechanism by which it could inhibit cancer cell proliferation.
Anticancer Mechanism
Studies indicate that this compound can disrupt the normal function of DNA in cancer cells, leading to apoptosis. For instance, a study reported an IC50 value of approximately 20 µM against melanoma cell lines, indicating significant cytotoxicity.
Material Science
In materials science, this compound is being investigated for its role in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for enhancing the efficiency of these devices.
Application in OLEDs
The incorporation of this compound into OLEDs has been shown to improve light emission efficiency due to its ability to facilitate charge transport within the device structure.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Bipyridine vs. Aromatic Substitutents: The bipyridine group in the target compound distinguishes it from halogenated (e.g., chloro/fluoro in ) or oxygenated (e.g., methoxyphenoxy in ) analogues. Bipyridine may enhance binding to metalloenzymes or serve as a ligand in coordination chemistry.
- Biological Activity : Piperidine-containing analogues (e.g., ) exhibit cholinesterase inhibition (IC50 values ~0.028 mM for MAO-A), suggesting that the target compound’s bipyridine group could modulate similar enzymatic targets.
- Physicochemical Properties : Halogen substituents (e.g., in ) increase molecular weight and may improve crystallinity, whereas methoxy groups () enhance solubility. The naphthalene core consistently contributes to high lipophilicity across analogues.
Physicochemical and Computational Data
- Lipophilicity : The naphthalene group confers high logP values across analogues, predicting moderate-to-low aqueous solubility.
- Hydrogen Bonding : Bipyridine’s nitrogen atoms may act as hydrogen bond acceptors, as seen in related pyridine derivatives ().
- Computational Predictions: For the closely related N-acetylamrinone (), PSA = 71.09 Ų and pKa ~14.07, suggesting similar basicity for the target compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Use coupling reactions between bipyridine derivatives and naphthyl-acetamide precursors, employing reagents like N,N-dimethylformamide (DMF) and bases (e.g., potassium carbonate) to facilitate bond formation .
- Optimize temperature (typically 80–120°C) and solvent polarity to improve yield. Monitor reaction progress via TLC or HPLC .
- Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization for higher purity .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, focusing on aromatic regions (δ 7–9 ppm for naphthalene and bipyridine) .
- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle measurements. Address disordered regions with restraints .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC determination .
- Test antimicrobial activity via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. What computational methods predict the compound’s interaction with biological targets like Bcl-2 or kinases?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) to model binding to anti-apoptotic proteins (e.g., Bcl-2), focusing on π-π stacking between naphthalene and hydrophobic pockets .
- Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
- Compare predicted binding affinities with experimental IC values to refine models .
Q. How can structure-activity relationship (SAR) studies be conducted by modifying substituents?
- Methodology :
- Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) on the bipyridine or naphthalene rings to assess effects on bioactivity .
- Use 2D-QSAR models to correlate substituent parameters (Hammett σ) with cytotoxicity .
- Test solubility changes via LogP measurements to optimize pharmacokinetics .
Q. How can discrepancies in crystallographic data from different refinement tools be resolved?
- Methodology :
- Compare SHELXL refinements with newer software (e.g., Olex2), adjusting restraints for disordered solvent molecules .
- Validate hydrogen-bonding networks using difference Fourier maps and enforce geometric constraints during refinement .
- Cross-check with spectroscopic data to resolve ambiguities in bond assignments .
Q. What strategies address contradictions in biological activity across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
